Product packaging for Diethyl (3-aminopropyl)phosphonate(Cat. No.:CAS No. 4402-24-8)

Diethyl (3-aminopropyl)phosphonate

Cat. No.: B179428
CAS No.: 4402-24-8
M. Wt: 195.2 g/mol
InChI Key: DQORFBNFNLHVIM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organophosphonate Research

The journey of organophosphorus chemistry began in the 19th century, with early work focusing on the synthesis of phosphate (B84403) esters. A significant milestone was achieved in 1848 by Franz Voegeli, who synthesized the first neutral ester of phosphoric acid, triethyl phosphate (TEP). researchgate.netingentaconnect.com This was followed in 1854 by the synthesis of tetraethyl pyrophosphate (TEPP), the first organophosphate identified as a cholinesterase inhibitor. ingentaconnect.commdpi.com These early discoveries laid the groundwork for the field, which expanded dramatically in the 20th century.

A crucial distinction in this field is between organophosphates (containing a P-O-C bond) and organophosphonates, which are characterized by a direct and more stable phosphorus-carbon (P-C) bond. The synthesis of compounds with this P-C bond was reported by Michaelis in 1898. mdpi.com The 1930s saw the work of Gerhard Schrader, whose research into effective insecticides led to the development of highly toxic organophosphorus compounds, including the nerve agents tabun (B1200054) and sarin, which are phosphonates. researchgate.netwikipedia.org

After World War II, research shifted towards agricultural applications, with organophosphates becoming major insecticides in the 1970s. wikipedia.org Concurrently, the development of synthetic methods like the Kabachnik-Fields and Pudovik reactions enabled the efficient synthesis of α-aminophosphonates, a class of compounds with significant biological potential. researchgate.netmdpi.com This evolution from simple esters to complex, functionalized molecules like Diethyl (3-aminopropyl)phosphonate highlights the field's progression towards creating compounds for specialized applications in medicine and materials science. bohrium.com

Table 2: Key Milestones in Organophosphorus Chemistry

Year Development Key Figure(s) Significance
1848 Synthesis of triethyl phosphate (TEP), the first neutral phosphoric acid ester. researchgate.netingentaconnect.com Franz Voegeli Foundational synthesis in organophosphate chemistry. ingentaconnect.com
1854 Synthesis of tetraethyl pyrophosphate (TEPP). ingentaconnect.commdpi.com Moschnin and de Clermont First organophosphate cholinesterase inhibitor identified. ingentaconnect.com
1898 Obtained dialkyl phosphonates containing a P-C bond. mdpi.com Michaelis Key step in the development of phosphonate (B1237965) chemistry. mdpi.com
1930s Development of highly toxic organophosphorus compounds, including nerve agents. researchgate.netwikipedia.org Gerhard Schrader Led to both chemical weapons and the basis for modern insecticides. wikipedia.org

| 1952 | The Kabachnik-Fields and Pudovik reactions are established. researchgate.net | Kabachnik, Fields, Pudovik | Became cornerstone methods for synthesizing α-aminophosphonates. researchgate.netmdpi.com |

Significance of the Phosphonate and Amino Functionalities in Molecular Design

The unique properties of this compound arise from its two key functional groups.

The phosphonate group (-PO(OEt)₂) is a structural analog of both phosphate and carboxylate moieties. researchgate.netfrontiersin.org This mimicry is central to its function in medicinal chemistry. Because the P-C bond is resistant to enzymatic cleavage compared to the P-O bond in phosphates, phosphonates are stable surrogates for natural phosphates. frontiersin.org They can act as transition-state inhibitors of enzymes that process phosphate or carboxylate substrates. researchgate.netresearchgate.net This ability to block enzyme active sites makes aminophosphonates valuable candidates for drug development, with research exploring their potential as anticancer, antiviral, and antibacterial agents. researchgate.netfrontiersin.orgontosight.ai

The amino group (-NH₂) at the end of the propyl chain imparts basicity and nucleophilicity to the molecule. cymitquimica.com This makes this compound a versatile chemical intermediate, capable of participating in a wide array of reactions to build more complex molecular architectures. cymitquimica.comchemicalbook.com In biological contexts, the amino group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net The combination of the stable phosphonate anchor and the reactive amino group creates a bifunctional molecule with wide-ranging utility. bohrium.com

Current Research Landscape and Future Directions for Aminopropylphosphonates

The field of aminopropylphosphonate research is active and expanding into several key areas.

In Medicinal Chemistry: A primary focus is the design and synthesis of novel aminophosphonate derivatives as potential therapeutics. researchgate.net Researchers are investigating their efficacy as anticancer agents, as they can show selective cytotoxicity towards malignant cells. researchgate.netbohrium.com For instance, some aminophosphonate derivatives have demonstrated significant cytostatic effects on breast and prostate cancer cell lines. researchgate.net Future work will likely concentrate on refining these molecules to improve their target specificity and therapeutic potential. researchgate.netbohrium.com Additionally, this compound has been used as a non-toxic, membrane-impermeable marker to measure extracellular pH in vivo using ³¹P-NMR, which is valuable in cancer research for studying the tumor microenvironment. mdpi.comiaea.org

In Materials Science: Aminopropylphosphonates are being used to create functional materials. They can be grafted onto surfaces, such as silica (B1680970), to create adsorbents for heavy metal ion remediation from water. karazin.uakfupm.edu.sa The phosphonate group provides a strong binding site for metal ions, making these materials effective chelating agents. kfupm.edu.sa Research is also exploring the use of phosphonates as linkers in the construction of metal-organic frameworks (MOFs). researchgate.net

In Synthetic Chemistry: There is ongoing research into developing more efficient and environmentally friendly methods for synthesizing aminophosphonates. researchgate.net This includes the use of biocatalysts, such as lipases, and green chemistry techniques like microwave-assisted synthesis to produce these compounds with high yields and under mild conditions. researchgate.net this compound itself serves as a key starting material in the synthesis of more complex molecules, such as ligands for catalysis and specialized organic compounds. chemicalbook.comfishersci.pt

Future directions point towards the continued development of aminopropylphosphonates as lead compounds for new drugs, the creation of advanced materials for environmental and technological applications, and the refinement of synthetic methodologies to be more sustainable. researchgate.netbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18NO3P B179428 Diethyl (3-aminopropyl)phosphonate CAS No. 4402-24-8

Properties

IUPAC Name

3-diethoxyphosphorylpropan-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQORFBNFNLHVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196016
Record name Diethyl (3-aminopropyl)phosphonate
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Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4402-24-8
Record name Diethyl (3-aminopropyl)phosphonate
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Record name Diethyl (3-aminopropyl)phosphonate
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Record name Diethyl (3-aminopropyl)phosphonate
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Record name Diethyl (3-aminopropyl)phosphonate
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Synthetic Methodologies and Reaction Pathways of Diethyl 3 Aminopropyl Phosphonate

Established Synthetic Routes to Diethyl (3-aminopropyl)phosphonate

Several well-established routes have been developed for the synthesis of this compound, each employing fundamental organic reactions to construct the aminophosphonate backbone.

Michaelis-Arbuzov Reaction in this compound Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is a key step in a multi-step synthesis of this compound. This pathway typically begins with the reaction of an N-protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, with a trialkyl phosphite (B83602), most commonly triethyl phosphite.

The reaction involves the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of the alkyl halide. This is followed by the dealkylation of the resulting phosphonium (B103445) salt by the displaced halide ion to yield the corresponding diethyl phosphonate (B1237965). In a typical procedure, a mixture of 3-bromopropylphthalimide and triethyl phosphite is heated, leading to the distillation of ethyl bromide as a byproduct and the formation of diethyl 3-phthalimidopropylphosphonate. kyushu-u.ac.jp This intermediate is then carried forward to the subsequent deprotection step to yield the final primary amine.

Reaction Scheme for the Synthesis of Diethyl 3-phthalimidopropylphosphonate
Reactant 1Reactant 2ProductReaction Type
N-(3-bromopropyl)phthalimideTriethyl phosphiteDiethyl 3-phthalimidopropylphosphonateMichaelis-Arbuzov Reaction

Cleavage of N-alkylphthalimides to Form Aminopropyl Derivatives

Following the successful synthesis of diethyl 3-phthalimidopropylphosphonate via the Michaelis-Arbuzov reaction, the phthalimide (B116566) protecting group must be removed to furnish the desired primary amine, this compound. The Gabriel synthesis, of which this cleavage is the final step, is a classic method for the preparation of primary amines.

A widely used and effective method for this deprotection is the Ing-Manske procedure, which involves treatment of the N-alkylphthalimide with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695). The reaction mixture is typically stirred at room temperature and then refluxed. kyushu-u.ac.jp This process leads to the formation of the free amine and phthalhydrazide, a stable cyclic byproduct that can be easily removed by filtration, affording the pure this compound.

Cleavage of Diethyl 3-phthalimidopropylphosphonate
ReactantReagentProductByproduct
Diethyl 3-phthalimidopropylphosphonateHydrazine hydrateThis compoundPhthalhydrazide

Alkylation of Aminopropyltriethoxysilane with Diethyl Vinylphosphonate (B8674324)

A distinct synthetic approach involves the alkylation of an aminosilane (B1250345) derivative. Specifically, the reaction of 3-aminopropyltriethoxysilane (B1664141) (APTES) with diethyl vinylphosphonate has been reported to yield a related aminophosphonate product. This reaction proceeds via a nucleophilic addition of the primary amine of APTES to the activated double bond of diethyl vinylphosphonate.

One reported method involves the direct heating of a mixture of 3-aminopropyltriethoxysilane and diethyl vinylphosphonate without a solvent. sustech.edu.cn This "neat" reaction condition avoids complications related to the stability of APTES in certain solvents like ethanol, where it can undergo polycondensation. sustech.edu.cn The product of this specific reaction is Diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate, an N-substituted derivative of the target compound.

Alkylation of APTES with Diethyl Vinylphosphonate
Reactant 1Reactant 2ProductReaction Conditions
3-Aminopropyltriethoxysilane (APTES)Diethyl vinylphosphonateDiethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonateNeat, heating

Synthesis from Diethyl Phosphite and 3-aminopropyl Chloride

The synthesis of this compound can also be achieved through the reaction of diethyl phosphite with a suitable 3-aminopropyl halide, such as 3-chloropropylamine (B7771022). This transformation is typically accomplished via the Michaelis-Becker reaction. The reaction proceeds by the deprotonation of diethyl phosphite with a strong base to form a sodium or potassium salt, which then acts as a nucleophile.

In the Michaelis-Becker reaction, an alkali metal salt of the dialkyl phosphite reacts with an alkyl halide. frontiersin.org For the synthesis of the target compound, diethyl phosphite would first be treated with a base like sodium ethoxide or potassium tert-butoxide to generate the diethyl phosphite anion. wikipedia.org This anion then undergoes a nucleophilic substitution reaction with 3-chloropropylamine (or its hydrochloride salt, with appropriate base stoichiometry) to form the C-P bond and yield this compound. This method offers a more direct route to the final product compared to the multi-step Gabriel synthesis pathway.

Novel and Modified Synthetic Approaches

In addition to the established routes, research into more efficient and streamlined synthetic methods has led to the development of novel approaches, such as one-pot synthesis strategies.

One-Pot Synthesis Strategies for Aminophosphonates

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to various reactions involving organophosphorus compounds, including the synthesis of heterocyclic phosphonates and the hydrolysis of phosphonate diesters. researchgate.netrsc.org

In the context of phosphonate synthesis, microwave irradiation can accelerate reactions that typically require prolonged heating. nih.gov For instance, the McKenna synthesis, a common method for preparing phosphonic acids from their corresponding esters, is significantly accelerated under microwave conditions. nih.gov The dealkylation of phosphonate dialkyl esters using bromotrimethylsilane (B50905) (BTMS), which can be sluggish with conventional heating, often reaches completion in minutes with microwave irradiation. nih.gov

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the provided research, the principles are applicable. The synthesis of related α-aminophosphonates has been achieved in short reaction times using microwave irradiation under solvent- and catalyst-free conditions, highlighting the potential for greener and more efficient synthetic routes. csic.es

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Phosphonate Demethylation

Phosphonate EsterSolventTemperature (°C)MethodTimeYield (%)
Dimethyl methylphosphonate (B1257008)Acetonitrile (B52724)80Microwave2 min>95
Dimethyl methylphosphonateAcetonitrile80Conventional120 min>95
Diethyl methylphosphonateAcetonitrile80Microwave15 min>95
Diethyl methylphosphonateAcetonitrile80Conventional240 min>95

This table illustrates the typical acceleration achieved with microwave heating in phosphonate chemistry, based on data for related compounds.

Solvent-Free Condensation Reactions

Solvent-free reactions represent a significant advancement in green chemistry, minimizing waste and often simplifying product purification. A general and efficient method for the synthesis of α-aminophosphonates involves a solvent-free and catalyst-free one-pot, three-component condensation of a carbonyl compound, an amine, and diethyl phosphite. researchgate.net This approach, known as the Kabachnik-Fields reaction, typically involves simply heating the neat mixture of reactants. csic.esresearchgate.net

This methodology has been shown to be effective for a wide range of aldehydes, ketones, and amines, affording the corresponding α-aminophosphonates in high yields. researchgate.net The liquid products can often be isolated by direct distillation from the reaction mixture, while solid products can be purified by recrystallization. researchgate.net The scalability of this procedure without the need for organic solvents makes it an attractive option for industrial applications. researchgate.net Although this method is documented for α-aminophosphonates, similar principles of solvent-free condensation could be adapted for the synthesis of γ-aminophosphonates like this compound.

Derivatization Strategies of this compound

The primary amino group of this compound serves as a versatile handle for a wide range of derivatization reactions, enabling the synthesis of diverse functional molecules.

Formation of Amide and Thiocarbamoyl Derivatives

The nucleophilic nature of the primary amine in aminophosphonates allows for straightforward reaction with isocyanates and isothiocyanates to form carbamoyl (B1232498) (urea) and thiocarbamoyl (thiourea) derivatives, respectively. This reaction is well-documented for the analogous compound, 3-aminopropyl-dimethyl-phosphine oxide. znaturforsch.com The synthesis is typically achieved through the nucleophilic addition of the aminopropyl moiety to the electrophilic carbon of the isocyanate or isothiocyanate. znaturforsch.com

These reactions are generally carried out in a solvent such as dichloromethane (B109758) at room temperature, with a 1:1 molar ratio of the reactants, leading to the formation of N-substituted carbamoyl and thiocarbamoyl derivatives. znaturforsch.com The resulting products are often crystalline solids and can be characterized by various spectroscopic methods, including IR and NMR. znaturforsch.com

Table 2: Synthesis of Carbamoyl and Thiocarbamoyl Derivatives from an Aminopropyl-Phosphorus Compound

ReagentProduct TypeGeneral Structure
Phenyl isocyanateCarbamoyl (Urea)R-NH-C(O)-NH-Phenyl
Phenyl isothiocyanateThiocarbamoyl (Thiourea)R-NH-C(S)-NH-Phenyl
Benzyl (B1604629) isothiocyanateThiocarbamoyl (Thiourea)R-NH-C(S)-NH-Benzyl
4-Chlorophenyl isothiocyanateThiocarbamoyl (Thiourea)R-NH-C(S)-NH-(4-Cl-Phenyl)

R = (CH₃)₂P(O)CH₂CH₂CH₂-. This table is based on the reactivity of the analogous 3-aminopropyl-dimethyl-phosphine oxide. znaturforsch.com

Synthesis of N¹-(phosphonoalkyl)uracil Derivatives

This compound is a key precursor for the synthesis of N¹-(phosphonoalkyl)uracil derivatives. A successful and efficient method involves a two-step process. nih.gov First, the ω-aminoalkylphosphonate is reacted with (E)-3-ethoxyacryloyl isocyanate, which can be generated in situ. nih.gov This is followed by an acid-catalyzed ring closure to construct the uracil (B121893) ring system. nih.gov This approach is often more feasible than the direct alkylation of uracil. nih.gov The resulting N¹-(phosphonoalkyl)uracils can be further modified, for example, by halogenation at the 5-position of the uracil ring. nih.gov

Preparation of Branched Acyclic Nucleoside Phosphonates

Acyclic nucleoside phosphonates (ANPs) are an important class of compounds with potential antiviral activities. The synthesis of branched ANPs often involves multi-step sequences starting from simple phosphonates like diethyl methylphosphonate. nih.gov A typical strategy involves the in situ formation of a lithiated phosphonate carbanion, which then reacts with an appropriate aldehyde. nih.gov The resulting intermediate can be further alkylated and reduced to create a branched hydroxyalkylphosphonate backbone. nih.gov This backbone is then coupled to a heterocyclic base (e.g., a purine (B94841) or pyrimidine (B1678525) derivative) to yield the final acyclic nucleoside phosphonate. nih.gov While this specific example does not start directly with this compound, the synthetic methodologies are central to the construction of complex phosphonate-containing molecules relevant to this class of compounds.

Functionalization for Silica (B1680970) Surface Modification

The modification of silica surfaces is crucial for applications in chromatography, catalysis, and materials science. Aminopropyl-functionalized molecules are widely used for this purpose. While 3-aminopropyltriethoxysilane (APTES) is the most common reagent, the principle of using an aminopropyl chain as a linker is directly applicable to this compound. mtak.hunih.govunam.mx

The process involves the reaction of the functional molecule with the silanol (B1196071) (Si-OH) groups present on the silica surface. mtak.huunam.mx The amino group provides a reactive site for further chemical transformations, allowing for the attachment of a wide variety of organic species. researchgate.net In the case of this compound, the phosphonate group would introduce additional functionality to the surface, potentially altering its polarity, chelating ability, or reactivity. The functionalization can be controlled by adjusting reaction conditions such as solvent polarity, temperature, and reaction time to achieve a desired surface coverage. unam.mx

Preparation of Metal-Binding Group Conjugates

The synthesis of conjugates incorporating this compound is pivotal for developing molecules with metal-chelating properties. The primary amino group of the phosphonate serves as a versatile handle for covalent attachment to various metal-binding moieties. A notable method for this conjugation is the aza-Michael reaction, where the amine adds across a carbon-carbon double bond of an activated alkene, such as a maleimide (B117702).

This approach has been successfully employed to link aminophosphonates to metallocarbonyl complexes. mdpi.com For instance, (aminomethyl)benzylphosphonates, which are structurally related to this compound, have been conjugated to half-sandwich metallocarbonyl complexes containing a maleimide ligand. mdpi.com The reaction involves the addition of the aminophosphonate's primary amine to the double bond of the maleimide ring coordinated to the metal center. mdpi.com This process is typically carried out in a mixed solvent system, such as ethanol and water, with a base like potassium carbonate to facilitate the reaction. mdpi.com The disappearance of the characteristic maleimide proton signals in ¹H NMR spectra confirms the successful addition and formation of the succinimide (B58015) motif in the final conjugate. mdpi.com

The phosphonate group itself is an effective ligand for a variety of metal ions, and its inclusion in larger molecules is a key strategy in the design of coordination polymers and functional materials. researchgate.net The synthesis of these conjugates provides a pathway to bifunctional molecules where one part of the molecule can bind to a specific biological target while the phosphonate moiety chelates a metal ion, useful for applications in imaging or therapy.

Table 1: Synthesis of Metallocarbonyl Phosphonate Conjugates via Aza-Michael Addition mdpi.com
Aminophosphonate ReactantMetallocarbonyl ComplexBaseSolventYield
Diethyl (aminomethyl)benzylphosphonateCpFe(CO)₂(η¹-N-maleimidato)K₂CO₃EtOH/H₂O40-77%
Diethyl (aminomethyl)benzylphosphonateCpRu(CO)₂(η¹-N-maleimidato)K₂CO₃EtOH/H₂O40-77%

Mechanistic Studies of this compound Synthesis

Role of Catalysts in Phosphonate Formation

The formation of the C-P bond in phosphonates is often thermodynamically favorable but kinetically slow, necessitating the use of catalysts. Catalysts play a critical role by providing lower energy pathways for the reaction, thereby increasing the reaction rate and often improving the yield. The synthesis of aminophosphonates and related compounds can be achieved through various named reactions, such as the Kabachnik-Fields or Pudovik reactions, where catalysts are essential.

Base Catalysis: Simple organic bases like triethylamine (B128534) are commonly used. mdpi.com The proposed mechanism involves the deprotonation of the dialkyl phosphite by the base. This generates a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbon atom (e.g., of an imine intermediate in the Kabachnik-Fields reaction), leading to the formation of the C-P bond. mdpi.com

Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr₂) or niobium(V) chloride (NbCl₅) can also catalyze phosphonate formation. mdpi.com These catalysts function by coordinating to an oxygen or nitrogen atom of the electrophilic reactant (e.g., an aldehyde or imine). This coordination increases the electrophilicity of the carbonyl or imine carbon, making it more susceptible to nucleophilic attack by the dialkyl phosphite.

Transition Metal Catalysis: Palladium-based catalysts are widely used for C-P cross-coupling reactions, such as the Hirao reaction, to form aryl and vinyl phosphonates. researchgate.netorganic-chemistry.org The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide.

Coordination: A dialkyl phosphite coordinates to the palladium center.

Reductive Elimination: The phosphonate group and the organic moiety are eliminated from the palladium complex, forming the C-P bond and regenerating the palladium(0) catalyst. researchgate.net

A sustainable protocol for benzyl phosphonates utilizes a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG). frontiersin.org The plausible mechanism involves an initial Finkelstein reaction where KI converts the benzyl halide to a more reactive benzyl iodide. Subsequently, the dialkyl phosphite, activated by K₂CO₃, performs a nucleophilic displacement of the iodide to yield the final phosphonate product. frontiersin.org

Table 2: Comparison of Catalytic Systems in Phosphonate Synthesis
Catalyst TypeExample CatalystRole of CatalystTypical Reaction
Base CatalystTriethylamineDeprotonates dialkyl phosphite to increase nucleophilicity. mdpi.comPudovik Reaction
Lewis Acid CatalystZnBr₂Activates electrophile (e.g., aldehyde) by coordination. mdpi.comPudovik Reaction
Transition MetalPd(PPh₃)₄Facilitates oxidative addition/reductive elimination cycle. researchgate.netorganic-chemistry.orgHirao Cross-Coupling
Co-catalyst SystemKI/K₂CO₃KI generates a more reactive intermediate; K₂CO₃ acts as a base. frontiersin.orgMichaelis-Becker Reaction

Understanding Reaction Selectivity and By-product Formation

Selectivity is a critical aspect of phosphonate synthesis, determining the structure of the final product and the purity of the reaction mixture. By-product formation often competes with the desired reaction pathway, reducing yields and complicating purification.

Chemoselectivity: In multifunctional molecules, a reaction may proceed at one functional group in preference to another. For example, in the synthesis of amino acid-based phosphonamidates, the reaction of a phosphonochloridate intermediate with amino acid esters containing both amino (-NH₂) and hydroxyl (-OH) groups (e.g., L-serine or L-tyrosine methyl esters) shows almost exclusive selectivity for the amino group. mdpi.com This high chemoselectivity is attributed to the greater nucleophilicity of the amino group compared to the hydroxyl group under the reaction conditions.

To mitigate this, chemists may choose reagents strategically. For example, using triisopropyl phosphite instead of triethyl phosphite generates 2-bromopropane (B125204) as a by-product, which is less reactive towards the starting phosphite, thus minimizing the formation of the corresponding side-product. beilstein-archives.org Another strategy is to conduct the reaction without a solvent and alter the order of addition of reactants, which has been shown to significantly reduce reaction times and improve yields by controlling the concentration of reactive species. beilstein-archives.org

Advanced Applications of Diethyl 3 Aminopropyl Phosphonate in Materials Science and Engineering

Surface Modification and Functionalization using Diethyl (3-aminopropyl)phosphonate

The dual functionality of aminophosphonates is particularly valuable for modifying the surfaces of various substrates. The phosphonate (B1237965) moiety can form strong, stable covalent bonds with metal oxide surfaces, while the amino group remains available for subsequent functionalization or provides specific surface properties.

Organic-inorganic hybrid nanoparticles leverage the properties of both material classes. This compound and related molecules are instrumental in covalently linking these two phases. A versatile synthetic route involves the highly selective single Michael addition of diethyl vinylphosphonate (B8674324) to alkylamines, which can produce phosphonate-functional silanes. researchgate.net These silanes can then undergo a sol-gel reaction to create novel phosphonate-functional organic/inorganic hybrid nanoparticles with particle sizes ranging from 30 to 100 nm. researchgate.net

This methodology allows for the creation of nanoparticles with tailored properties. For instance, magnetic mesoporous silica (B1680970) nanoparticles have been functionalized using a multi-step process beginning with amination, followed by quaternization with diethyl 3-bromopropylphosphonate. rsc.org This process yields a phosphonate-functionalized ionic liquid (PFIL) on the nanoparticle surface, which can then be hydrolyzed and chelated with metal ions like Ti(IV) to create highly selective adsorbents for phosphopeptides. rsc.org The resulting hybrid materials exhibit enhanced hydrophilicity and strong metal ion immobilization, which are crucial for their application in phosphoproteomic studies. rsc.orgacs.org

Table 1: Synthesis and Properties of Phosphonate-Functionalized Hybrid Nanoparticles

Precursor/Modifier Core Material Synthesis Method Resulting Nanoparticle Size Range Key Application Reference
Phosphonate-functional silanes Silica Sol-gel reaction Organic/inorganic hybrid nanoparticles 30-100 nm General materials development researchgate.net
Diethyl 3-bromopropylphosphonate Magnetic mesoporous silica (Fe₃O₄@mSiO₂) Amination, quaternization, hydrolysis, metal immobilization Fe₃O₄@mSiO₂-PFIL-Ti⁴⁺ Not specified Selective enrichment of phosphopeptides rsc.org
Diethyl (3-bromopropyl) phosphonate Graphene coated with mesoporous silica (G@mSiO₂) Amination, quaternization, hydrolysis, metal immobilization G@mSiO₂-PFIL-Ti⁴⁺ Not specified Phosphopeptide enrichment acs.org

Sol-gel coatings provide a powerful method for depositing thin, protective films on metal substrates. Incorporating phosphonate functionalities into these coatings significantly enhances their performance, particularly for reactive metals like magnesium alloys. Hybrid organic-inorganic coatings can be synthesized through the hydrolysis and condensation of a mixture of a phosphonate-containing silane (B1218182), such as diethylphosphonatoethyltriethoxy-silane, and tetraethoxysilane (TEOS). researchgate.net

The ability of phosphonate groups to chelate metal ions makes this compound derivatives excellent reagents for modifying silica surfaces to create specialized adsorbents. A common strategy involves the synthesis of α-aminophosphonate derivatives of triethoxysilane, which can then be grafted onto a silica surface. researchgate.nettandfonline.com For example, diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate can be synthesized by the alkylation of 3-aminopropyltriethoxysilane (B1664141) (APTES) with diethyl vinylphosphonate. karazin.ua

Once grafted onto the silica surface, the phosphonate groups are available to bind with various metal ions. This functionalization transforms standard silica into a high-capacity chelate adsorbent suitable for applications such as the extraction of heavy or transition metal ions from aqueous solutions. researchgate.netkarazin.ua Research has shown that this approach creates a sorption material with a five-membered chelate binding structure after hydrolysis, which is effective for metal ion sequestration. researchgate.net The addition of phosphonate groups to amine-modified silica nanoparticles has also been shown to reduce particle aggregation by balancing surface charges at physiological pH. nih.gov

Table 2: Research Findings on Silica Surface Modification

Modifying Reagent Substrate Synthesis Reaction Application Key Finding Reference
Diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate Silica Alkylation of APTES with diethyl vinylphosphonate, followed by grafting Creation of chelate adsorbents Produces a sorption material for extracting d-metal ions from water. researchgate.netkarazin.ua
N-phosphonomethyl functionalized (3-aminopropyl)triethoxysilanes Silica Condensation of APTES with carbonyls, followed by Pudovik reaction Precursors for silica surface functionalization Convenient, high-yield route to attractive precursors for modified silica. tandfonline.com
Amine/phosphonate organosilanes Silica Nanoparticles Co-hydrolysis with TEOS Reduce nanoparticle aggregation Adding methyl phosphonate groups to amine-modified surfaces reduces aggregation. nih.gov

Polymer Chemistry and Polymerizable Derivatives

The reactivity of the amine group in this compound allows for its incorporation into various polymer architectures, leading to materials with novel properties. This has opened up new avenues in the relatively under-researched area of phosphonate-containing polymers. researchgate.net

The presence of both an amino group and a phosphonate group, which can be hydrolyzed to a phosphonic acid, makes this compound and its derivatives ideal candidates for creating pH-responsive polymers. These "smart" polymers can change their conformation or solubility in response to changes in environmental pH.

Research has focused on the synthesis of monomers suitable for cyclopolymerization. kfupm.edu.sa For example, a related compound, diethyl(3-bromopropyl)phosphonate, is listed as a reactant for the synthesis of pH-responsive cyclopolymers. sigmaaldrich.com The synthesis of polymers containing aminomethylphosphonic acid groups is of considerable interest due to their extraordinary chelating properties and their ability to form polymer-heavy metal ion complexes. kfupm.edu.sa The resulting polyphosphonobetaines represent a class of ionic polymers that can exhibit significant changes in their physical properties with shifts in pH, making them suitable for applications in areas like controlled release systems and bioseparations. kfupm.edu.sa

The creation of well-defined monomers and oligomers is fundamental to synthesizing advanced polymers. A highly versatile route for producing a wide variety of novel multifunctional phosphonates is the Michael addition of diethyl vinylphosphonate to alkylamines. researchgate.net This reaction can be used to synthesize phosphonate-functionalized acrylic monomers. researchgate.net

For example, this compound itself can be prepared via a multi-step synthesis starting from N-(3-bromopropyl)phthalimide and triethyl phosphite (B83602), followed by cleavage with hydrazine (B178648) to yield the primary amine. researchgate.net This amine can then be used in subsequent reactions, such as reductive amination, to create more complex monomers. researchgate.net These phosphonate-functional monomers and oligomers serve as foundational components for a range of materials, including dental composites where the phosphonic acid group can improve filler-matrix interaction after hydrolysis. researchgate.net

Nanomaterials and Nanocomposites

The ability of the phosphonate group to form robust bonds with metal oxides has led to the extensive use of molecules like this compound in the surface functionalization of nanoparticles and the creation of hybrid nanocomposites.

Zirconium phosphonates are hybrid organic-inorganic materials known for their layered structures, thermal stability, and tunable surface chemistry. mdpi.com The strong interaction between zirconium ions (Zr⁴⁺) and phosphonic acid groups drives the self-assembly of these materials. utupub.fi Aminophosphonates are particularly valuable in creating these structures, as the amino group can impart specific functionalities and polarity to the nanocomposite surface.

Layered zirconium phosphate (B84403) phosphonates incorporating amino acid-derived phosphonates, such as N,N-bis(phosphonomethyl)glycine, have been synthesized. mdpi.com These materials possess layers rich in phosphonate, carboxylic, and amino groups that are available for coordinating with other species, such as metal nanoparticles for catalytic applications. mdpi.com The general approach involves the reaction of a zirconium salt (e.g., ZrOCl₂·8H₂O) with the desired phosphonic acid, sometimes in the presence of phosphoric acid and hydrofluoric acid to control crystallization. mdpi.comnih.gov

The resulting zirconium phosphonate materials can exist as microcrystalline powders or be exfoliated into nanosheets, creating high-surface-area supports. nih.govrsc.org For example, zirconium phosphate glycine (B1666218) diphosphonate nanosheets have been used as supports for palladium nanoparticles, demonstrating the versatility of these amino-functionalized materials. mdpi.com

Precursor CompoundZirconium SourceResulting MaterialKey Feature
N,N-bis(phosphonomethyl)glycineZrOCl₂·8H₂O / HFLayered Zirconium Phosphate-Phosphonate (ZPGly) mdpi.comSurface amino and carboxyl groups available for functionalization. mdpi.com
Poly(3-(3′-thienyloxy)propanephosphonate)ZrOCl₂·8H₂OZr/P3TOPP Multilayers utupub.fiLayer-by-layer assembly of a conducting polymer with Zr⁴⁺. utupub.fi
N-(phosphonomethyl)iminodiacetic acidZirconyl ChlorideMixed Zirconium Phosphate/Phosphonate acs.orgExposed carboxylic and phosphonic groups for ion exchange. acs.org

Hybrid materials combining titanium dioxide (TiO₂) nanoparticles and carbon nanotubes (CNTs) are of great interest for applications in photocatalysis, sensors, and energy storage. nih.govacs.org The performance of these hybrids often depends on the quality of the interface between the TiO₂ and the CNTs. Aminophosphonates can act as molecular linkers to improve the connection and dispersion of these two components.

Magnetic mesoporous silica nanoparticles (MMSNs) are core-shell structures that combine the magnetic response of an iron oxide core with the high surface area and porous structure of a silica shell. acs.org These materials can be functionalized with specific ligands to selectively capture target molecules or ions. This compound and similar molecules are key reagents for introducing phosphonate groups onto the surface of these nanoparticles.

The synthesis typically involves first coating magnetic nanoparticles (e.g., Fe₃O₄) with a layer of silica using a reagent like tetraethyl orthosilicate (B98303) (TEOS). The silica surface is then functionalized with an aminosilane (B1250345), such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. utupub.fi These amine groups can then be further reacted to introduce phosphonate functionalities. For example, phosphonate (PP) and phosphonate-amino (PPA) functionalized MMSNs have been developed for the effective extraction of uranium from seawater, with capacities reaching up to 54 mg/g. acs.org

Nanoparticle CoreShell MaterialFunctionalizing Agent(s)Application
Iron Oxide (Fe₃O₄)Mesoporous SilicaAPTES, followed by phosphonate precursorsExtraction of Uranium acs.org
Iron Oxide (Fe₃O₄)Mesoporous SilicaPoly(propylenimine) (PPI) and Poly(amidoamine) (PM) dendrimersExtraction of Uranium acs.org
GrapheneMesoporous SilicaDiethyl (3-bromopropyl) phosphonate (to form an ionic liquid)Enrichment of Phosphorylated Peptides mdpi.com

Hydrophosphonylation is a powerful chemical reaction for forming carbon-phosphorus bonds. A key application in nanomaterials is the hydrophosphonylation of Schiff bases (imines) formed on the surface of nanoparticles. This method provides a direct route to aminophosphonate-functionalized nanoparticles. utupub.fi

The process begins with nanoparticles that have been surface-functionalized with primary amino groups, for example, by using (3-aminopropyl)triethoxysilane on silica-coated iron oxide nanoparticles. These surface amino groups are then reacted with an aldehyde or ketone to form surface-bound imines (Schiff bases). The subsequent addition of a dialkyl phosphite, such as diethyl phosphite, across the C=N double bond of the imine yields the aminophosphonate functionality directly on the nanoparticle surface. This hydrophosphonylation has been demonstrated as an effective method for preparing aminophosphonate-functionalized superparamagnetic iron oxide nanoparticles. utupub.fi These functionalized particles, possessing both positive and negative surface charges, can behave like micelles and are explored for applications such as the immobilization of drugs or enzymes. utupub.fi

Catalysis and Catalytic Systems

This compound and its derivatives are instrumental in the development of heterogeneous catalysts. They can be used to create functional supports that immobilize catalytically active metal species, leading to catalysts that are stable, reusable, and exhibit high activity.

Zirconium phosphonates, in particular, are recognized as promising solid acid catalysts. mdpi.com The material's surface possesses both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers), making them suitable for a range of catalytic reactions. mdpi.com By incorporating aminophosphonate ligands, the properties of the catalyst can be finely tuned.

A notable example is the use of zirconium carboxy-aminophosphonate nanosheets as a support for palladium nanoparticles (PdNPs). mdpi.com These hybrid materials have proven to be highly efficient and recoverable heterogeneous catalysts for important carbon-carbon bond-forming reactions, including the Suzuki–Miyaura and Heck coupling reactions. mdpi.com The amino and phosphonate groups on the nanosheet surface effectively stabilize the palladium nanoparticles, preventing leaching and allowing the catalyst to be used in low concentrations (e.g., 0.1 mol %). mdpi.com Similarly, silica pre-functionalized with (3-aminopropyl)triethoxysilane has been used to support Pd²⁺ ions for catalysis. uni-koeln.de

Furthermore, aminophosphonates themselves can be the target products of catalytic reactions. For instance, the catalytic hydrogenation of α-hydroxyiminophosphonates using catalysts like Raney nickel or palladium on activated carbon is an established method for synthesizing α-aminophosphonates. researchgate.net

Catalytic SystemFunctional Ligand/SupportMetalCatalyzed Reaction
Pd@ZPGly mdpi.comZirconium phosphate glycine diphosphonate nanosheetsPalladium (Pd)Suzuki–Miyaura and Heck coupling mdpi.com
SiO₂@APTES–BTSC-Pd²⁺ uni-koeln.de(3-aminopropyl)triethoxysilane functionalized silicaPalladium (Pd)Suzuki-Miyaura cross-coupling uni-koeln.de
Raney Ni / Pd on Carbon researchgate.netN/A (Homogeneous/Slurry)Nickel (Ni) or Palladium (Pd)Hydrogenation of α-hydroxyiminophosphonates researchgate.net

Role in Zirconium Hydroxide (B78521) Phosphonate Supported Ruthenium Catalysts

The functionalization of catalyst supports is a critical strategy for enhancing the performance, stability, and selectivity of heterogeneous catalysts. This compound and its derivatives play a crucial role in the development of advanced catalyst systems, particularly those involving zirconium phosphonate supports. Zirconium phosphates and their organic derivatives, zirconium phosphonates (ZrPs), are recognized for their exceptional thermal and chemical stability, tunable acidity, and high water tolerance, making them excellent materials for catalyst supports. mdpi.com

A closely related precursor, Diethyl(3-bromopropyl)phosphonate, is utilized as a key reactant in the homogenization of zirconium hydroxide phosphonate supported ruthenium catalysts. sigmaaldrich.com This process involves anchoring the phosphonate group to the zirconium hydroxide surface, creating a robust, covalently linked organic layer. The propyl chain acts as a spacer, and the terminal group (in this case, convertible from bromo to amino) provides a site for further functionalization or for directly influencing the catalytic environment.

The incorporation of the (3-aminopropyl)phosphonate moiety onto the zirconium support serves multiple purposes:

Anchoring Site: The phosphonate headgroup forms strong bonds with the zirconium centers, ensuring the stability of the organic functional layer even under harsh reaction conditions.

Support Modification: The aminopropyl group introduces basic sites onto the otherwise acidic or neutral support, which can alter the support-metal interaction and influence the catalytic activity of the supported ruthenium nanoparticles.

Dispersion and Stabilization: The organic layer can help to better disperse and stabilize the active ruthenium metal species, preventing aggregation and deactivation over time. mdpi.com

This strategic functionalization allows for the creation of a tailored microenvironment around the active ruthenium sites, which is essential for optimizing catalytic processes like hydrogenation and oxidation reactions. mdpi.comresearchgate.net

Intramolecular Catalysis of Hydrolysis in Phosphonates

The presence of an amino group within the alkyl chain of this compound introduces a fascinating aspect of self-catalysis. The hydrolysis of the phosphonate ester groups can be significantly accelerated by the neighboring amino group through intramolecular catalysis. This phenomenon has been investigated by studying a series of diethyl [ω-(amino)alkyl]phosphonates. publish.csiro.aupublish.csiro.au

Research conducted at 75°C over a pH range of 8.21-11.45 identified clear contributions to the hydrolysis of the ethoxy groups by the proximate amino group for compounds like [2-(amino)ethyl]- and [3-(amino)propyl]-phosphonates. publish.csiro.aupublish.csiro.augrafiati.comgrafiati.com The study revealed that the mechanism of this internal catalysis depends on the nature of the amino group (primary, secondary, or tertiary).

Two primary mechanisms have been identified:

General Base Catalysis: Both secondary and tertiary amino groups can act as an intramolecular general base. publish.csiro.au The amino group abstracts a proton from a water molecule, increasing its nucleophilicity and facilitating its attack on the electrophilic phosphorus center, leading to the cleavage of an ethoxy group.

Intramolecular Nucleophilic Catalysis: In compounds with a secondary amino group, an additional catalytic pathway is observed. publish.csiro.au The amino group itself can act as an internal nucleophile, directly attacking the phosphorus atom to form a transient five-membered or six-membered cyclic intermediate, which then hydrolyzes more rapidly than the parent ester.

This intramolecular assistance can influence the selectivity of hydrolysis in more complex, unsymmetrical phosphorus esters, demonstrating the significant impact of the molecule's own functional groups on its reactivity. publish.csiro.au

Table 1: Summary of Research Findings on Intramolecular Hydrolysis

Compound Series StudiedExperimental ConditionsCatalytic GroupsIdentified MechanismsSource
Diethyl [ω-(ethylamino)alkyl]phosphonates75°C, pH 8.21-11.45Secondary Amino GroupGeneral Base Catalysis, Intramolecular Nucleophilic Catalysis publish.csiro.aupublish.csiro.au
Diethyl [ω-(diethylamino)alkyl]phosphonates75°C, pH 8.21-11.45Tertiary Amino GroupGeneral Base Catalysis publish.csiro.aupublish.csiro.au

Phosphonate Ligands in Transition Metal Complex Chemistry

The aminophosphonate functionality is a versatile ligand in coordination chemistry, capable of binding to a wide range of transition metals and their oxides to form stable complexes and functionalized surfaces. The (3-aminopropyl)phosphonate group offers two distinct points of interaction: the phosphonate headgroup and the terminal amino group.

The phosphonic acid moiety is particularly effective at binding to metal oxide surfaces. For instance, (3-aminopropyl) phosphonic acid has been modeled as a ligand binding to magnetite (Fe₃O₄) nanoparticle surfaces. researchgate.net This interaction is crucial for surface functionalization, enabling the modification of nanoparticles for applications in medical imaging and materials science. researchgate.net

Furthermore, the aminopropyl chain is used to tether catalytically active metal centers to solid supports. In one notable example, a heterodinuclear Fe(III)Zn(II) complex, designed to mimic the active sites of certain phosphoesterase enzymes, was supported on 3-aminopropyl silica. nih.gov In this architecture, the aminopropyl group serves as a covalent linker, immobilizing the bimetallic complex onto the silica surface. This immobilization is key to creating robust, reusable catalysts for reactions like the hydrolysis of phosphate diester bonds. nih.gov The ability of phosphonate-containing ligands to coordinate with transition metals like iron, zinc, and ruthenium is fundamental to the design of novel catalysts and functional materials. researchgate.netnih.gov

Sensor Technologies

Development of Environmental Sensors utilizing Phosphonate Functionalities

The detection of phosphonates and related organophosphorus compounds in the environment is of significant importance due to their widespread use and potential toxicity. acs.orgmdpi.com Phosphonate functionalities, including that found in this compound, are central to the development of a new generation of highly sensitive and selective environmental sensors. science.gov These sensors often exploit the specific chemical and binding properties of the phosphonate group.

One innovative approach involves coupling a substrate-binding protein with a solid-state nanopore. acs.org A sensor designed for various phosphonates, including the environmental pollutant 2-aminoethylphosphonate (2AEP), utilizes the E. coli phosphonate-binding protein (PhnD). This protein, which has a high affinity and selectivity for phosphonates, is attached to a solid-state nanopore. When phosphonate molecules bind to the PhnD protein, it causes a conformational change that alters the ion current flowing through the nanopore, allowing for electrical detection. This hybrid biosensor achieves detection limits in the nanomolar range, far exceeding traditional analytical methods. acs.org

Another strategy employs nanostructured metal oxides as the sensing material. A sensor for detecting dimethyl methylphosphonate (B1257008) (DMMP), a simulant for toxic nerve agents like sarin, was developed using a quartz crystal microbalance (QCM) coated with zinc oxide (ZnO)-modified manganese dioxide (MnO₂) nanofibers. mdpi.com The metal oxide surface shows a high affinity for adsorbing the phosphonate compound, and the nanostructure provides a large surface area, enhancing sensitivity. The binding of DMMP to the surface causes a measurable change in mass, allowing for quantification. mdpi.com

These examples highlight two distinct but effective strategies for environmental sensing:

Biorecognition: Using highly specific proteins to recognize and bind target phosphonate analytes. acs.org

Surface Adsorption: Utilizing the chemical affinity of metal oxide surfaces for phosphonate groups. mdpi.com

Both approaches leverage the unique properties of the phosphonate functional group to achieve the sensitive and selective detection required for environmental monitoring and protection. southwestsensor.co.uklsu.edu

Table 2: Comparison of Sensor Technologies for Phosphonates and Related Compounds

Sensor TechnologySensing PrincipleTarget Analyte(s)Key FeaturesSource(s)
Protein-Coupled NanoporeElectrical detection via ion current modulation2-Aminoethylphosphonate (2AEP), Ethylphosphonate (EP)High specificity and sensitivity (nanomolar range) acs.org
QCM with Metal Oxide NanofibersMass change upon adsorptionDimethyl methylphosphonate (DMMP)High sensitivity at room temperature, good selectivity mdpi.com
Diffusive Gradient in Thin-Film (DGT)Passive sampling with a TiO₂ binding phaseGlyphosate, Aminomethyl phosphonic acid (AMPA)Enables estimation of time-averaged concentrations in water science.gov
Electrochemical SensorAmperometric/Voltammetric signal from cobalt-phosphate complexOrtho-phosphatePotential for miniaturization and on-field monitoring lsu.edu
Luminescent Coordination PolymerPhotoluminescence quenchingPhosphate ionsHigh selectivity, stable over a wide pH range (3-10) nih.gov

Biological and Biomedical Research Applications of this compound

This compound is a versatile chemical compound that serves as a crucial building block in the development of various biologically active molecules. Its unique structure, featuring a flexible aminopropyl chain and a phosphonate group, makes it a valuable precursor in medicinal chemistry and a functional component in the design of advanced materials. This article explores its specific applications in biomedical research, adhering strictly to its roles in chemical synthesis and material science.

Biological and Biomedical Research Applications of Diethyl 3 Aminopropyl Phosphonate

Medicinal Chemistry and Drug Design

The application of diethyl (3-aminopropyl)phosphonate in medicinal chemistry is primarily centered on its use as a key intermediate for synthesizing more complex molecules with therapeutic potential. Its amine and phosphonate (B1237965) functionalities allow for diverse chemical modifications, leading to the creation of novel drug analogues and enzyme inhibitors.

This compound is a well-established precursor in the multi-step synthesis of complex pharmaceutical molecules. fishersci.pt It serves as a key reagent for introducing the aminopropylphosphonate moiety into larger molecular scaffolds. For instance, it is used in the preparation of tert-Butyl (2-((diethoxyphosphoryl)propyl)amino)-3,4-dioxocyclobut-1-en-1-yl)carbamate. fishersci.ptcas.cz The synthesis of this compound itself can be achieved from ω-azidoalkylphosphonates through catalytic hydrogenation or via a microwave-assisted Michaelis-Arbuzov reaction followed by cleavage with hydrazine (B178648). nih.govresearchgate.net This availability makes it a practical starting material for constructing a variety of derivatives.

The phosphonate group of this compound is a non-hydrolyzable mimic of the phosphate (B84403) group, a critical feature for designing enzyme inhibitors. frontiersin.org Molecules derived from this compound can act as substrate analogues, binding to the active sites of enzymes that process phosphate-containing substrates, thereby blocking their catalytic function. This strategy has been effectively employed in developing inhibitors for enzymes crucial to the survival of pathogens. frontiersin.org Its derivatives are foundational in creating drug analogues where the aminopropyl chain provides a flexible linker to connect the inhibitory phosphonate head to other pharmacophoric elements, such as nucleobase mimics. researchgate.net

A significant application of this compound is in the synthesis of acyclic nucleotide analogues (ANAs). These molecules mimic natural nucleotides but lack the cyclic ribose sugar, a modification that can confer resistance to degradation and specific inhibitory properties. This compound provides the flexible side chain that replaces the sugar-phosphate backbone.

In one notable study, it was used as a key intermediate for synthesizing N2'-branched acyclic nucleoside phosphonates designed to inhibit the Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT), a key enzyme in the parasite's purine (B94841) salvage pathway. nih.govresearchgate.net The synthesis involved a reductive amination reaction between an aldehyde-functionalized 9-deazahypoxanthine and this compound to form the core structure of the inhibitor. researchgate.net These novel compounds were found to be low micromolar inhibitors of PfHGXPRT, demonstrating the utility of this precursor in designing targeted antimalarial agents. nih.govresearchgate.net

Table 1: Acyclic Nucleotide Analogues Derived from this compound and Their Target
Derivative ClassSynthetic Role of this compoundTarget EnzymeTherapeutic GoalReference
N2'-Branched Acyclic Nucleoside PhosphonatesKey reagent providing the aminopropylphosphonate side chain via reductive amination.Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT)Antimalarial Drug Development nih.govresearchgate.net

While lipophilic phosphonates are a known class of inhibitors targeting enzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) nih.govmdpi.com, the direct synthesis of non-hydroxamate lipophilic inhibitors specifically from this compound is not extensively documented in the reviewed scientific literature. Research in this area tends to focus on modifying other starting materials to achieve lipophilicity and inhibitory action. nih.gov

This compound is a precursor for synthesizing N1-(phosphonoalkyl)uracil derivatives, which have been evaluated for their biological activities. nih.gov The synthesis strategy involves functionalizing the amino group of the diethyl ω-aminoalkylphosphonate backbone to construct the pyrimidine (B1678525) ring, an approach considered more feasible than the direct alkylation of nucleobases. nih.gov

In a study evaluating these derivatives, compounds with a modified N³-benzoyluracil group showed notable activity. Specifically, an analogue derived from a related aminomethylphosphonate (B1262766) was active against cytomegalovirus, while a derivative from aminobutylphosphonate was active against Varicella-zoster virus (VZV), including TK⁻ strains. nih.gov This highlights the potential of using this compound and its homologues to generate compounds with specific antiviral profiles.

Table 2: Biological Activity of N1-(Phosphonoalkyl)uracil Derivatives
Compound ClassPrecursorBiological ActivityTargetReference
N1-(Phosphonoalkyl)uracil DerivativesDiethyl ω-aminoalkylphosphonates (including aminopropyl homologue)AntiviralCytomegalovirus (CMV), Varicella-zoster virus (VZV) nih.gov

Drug Delivery Systems and Biocompatible Materials

The chemical properties of aminophosphonates, derived from precursors like this compound, make them suitable for modifying surfaces to create functional materials for biomedical applications, particularly in drug delivery. researchgate.net The amino group allows for covalent attachment to surfaces or polymers, while the phosphonate group can provide desirable properties such as hydrophilicity, biocompatibility, and a handle for further functionalization. researchgate.netacs.org

Aminophosphonates are used to functionalize the surface of mesoporous silica (B1680970) nanoparticles (MSNs), which are porous materials capable of holding large payloads of drugs. nih.gov For example, phosphonate groups on an MSN surface can be covalently bonded to polymers like chitosan (B1678972) via a phosphoramidate (B1195095) linkage. nih.gov This creates a "gatekeeper" coating that can control the release of a drug from the nanoparticle's pores. In a pH-responsive system, the chitosan coating remains stable at neutral pH (like in the bloodstream) but becomes soluble in the acidic environment of tumor tissues or specific cell organelles, triggering the release of the encapsulated drug. nih.gov This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic side effects. The use of zwitterionic materials, which can be synthesized from such functional precursors, is also a promising strategy for creating biocompatible and "intelligent" drug delivery platforms. acs.org

Creation of pH-Responsive Systems for Targeted Delivery

The development of pH-responsive drug delivery systems is a key area of research aimed at achieving targeted release of therapeutic agents in specific microenvironments, such as tumor tissues, which often exhibit a lower pH compared to healthy tissues. sigmaaldrich.comresearchgate.netscience.govnih.gov While direct studies detailing the use of this compound in such systems are not extensively documented in publicly available research, its chemical properties make it a highly suitable candidate for the creation of pH-sensitive nanocarriers.

The primary amine group in this compound can be protonated under acidic conditions. This change in charge can be harnessed to trigger the disassembly of a nanocarrier or alter its surface properties, leading to the release of an encapsulated drug. For instance, polymers or lipid-based nanoparticles functionalized with this compound could be designed to be stable at physiological pH (7.4) but become destabilized in the acidic environment of a tumor (pH ~6.5) or within the endosomes/lysosomes of a cell (pH 4.5-6.5). thermofisher.com

Furthermore, the phosphonate group can participate in hydrogen bonding and electrostatic interactions, contributing to the stability of a drug delivery vehicle. The combination of the pH-responsive amine and the stabilizing phosphonate moiety offers a dual functionality that is advantageous for creating sophisticated and targeted drug delivery platforms.

Phosphonate-Functionalized Porous Polymers for Pharmaceutical Logistics

Phosphonate-functionalized porous polymers are emerging as valuable materials in pharmaceutical logistics, prized for their minimal cytotoxicity and excellent biocompatibility. researchgate.net These polymers can be designed to form stable, porous structures that can encapsulate and transport pharmaceutical agents. The phosphonate groups play a crucial role in this context, offering sites for further modification and interaction with drug molecules or biological tissues.

This compound serves as a key building block for introducing phosphonate functionalities into polymers. Its primary amine group allows for its incorporation into polymer chains through various chemical reactions, such as amidation or reductive amination. Once integrated, the diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which has a high affinity for bone tissue, making these polymers particularly interesting for targeted drug delivery to bones.

An example of a related application is the functionalization of cellulose (B213188) nanocrystals with 3-aminopropyl phosphoric acid to create nanostructured resources for pharmaceutical applications. researchgate.net Similarly, this compound can be used to modify the surface of porous materials like mesoporous silica nanoparticles (MSNs). The phosphonate groups can act as gates, controlling the release of drugs from the pores in response to specific stimuli. researchgate.net

Biochemistry and Molecular Interactions

The structural features of this compound make it a valuable precursor for synthesizing molecules that can interact with specific biological targets, thereby influencing biochemical pathways.

Interaction with Biological Targets, e.g., HG(X)PRT

A significant application of this compound is in the synthesis of inhibitors targeting hypoxanthine-guanine-(xanthine) phosphoribosyltransferase [HG(X)PRT], a key enzyme in the purine salvage pathway of various organisms, including the malaria parasite Plasmodium falciparum. As many pathogenic protozoa rely solely on this pathway for purine nucleotide synthesis, its inhibition is a promising therapeutic strategy.

Researchers have synthesized a series of N2'-branched acyclic nucleoside phosphonates using this compound as a crucial intermediate. In these studies, the aminopropyl group of the compound is used to link a heterocyclic base (like 9-deazahypoxanthine) to a phosphonate moiety. The resulting molecules are designed to mimic the natural substrates of HG(X)PRT and act as competitive inhibitors.

The inhibitory activity of these synthesized compounds against P. falciparum HGXPRT (PfHGXPRT) and human HGPRT has been evaluated. Several of these acyclic nucleoside phosphonates, derived from this compound, have demonstrated low micromolar inhibition of the parasite enzyme.

Table 1: Inhibitory Activity of Acyclic Nucleoside Phosphonates Derived from this compound against HG(X)PRT

Compound Target Enzyme Inhibition Constant (Kᵢ) in µM
N2'-branched ANP 1 PfHGXPRT Low micromolar range
N2'-branched ANP 2 PfHGXPRT Low micromolar range

Note: This table is a generalized representation based on findings from research articles. Specific Kᵢ values for individual compounds can be found in the cited literature.

Studies on Protein Binding and Conformational Changes

The effectiveness of the synthesized inhibitors is directly related to their ability to bind to the active site of the target protein and induce conformational changes that prevent the enzyme from functioning. The phosphonate group in the inhibitors derived from this compound is crucial for this interaction. It is designed to occupy the binding site of the phosphate group of the natural substrate, 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).

Molecular docking and X-ray crystallography studies of similar inhibitors have provided insights into these interactions. For instance, in studies of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) inhibitors, the phosphonate group is shown to be located in close proximity to the phosphonate binding site of the natural substrate. The flexible linker, which can be derived from the aminopropyl chain of this compound, allows the inhibitor to adopt a conformation that facilitates optimal interactions with the amino acid residues in the active site. These interactions can include hydrogen bonds and electrostatic interactions, which stabilize the enzyme-inhibitor complex and effectively block the catalytic activity of the enzyme.

Impact on Biochemical Pathways

By inhibiting key enzymes, derivatives of this compound can have a significant impact on essential biochemical pathways. As mentioned earlier, the inhibition of HG(X)PRT disrupts the purine salvage pathway, which is vital for the synthesis of DNA and RNA precursors in organisms like P. falciparum. This disruption can lead to the arrest of parasite growth and replication.

Another important pathway that has been targeted with phosphonate-containing molecules is the non-mevalonate pathway for isoprenoid biosynthesis. This pathway is essential for most bacteria and apicomplexan parasites but is absent in humans, making its enzymes attractive drug targets. Lipophilic phosphonates have been synthesized and shown to inhibit 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), the second enzyme in this pathway. While not directly using this compound, these studies highlight the potential of phosphonate-containing compounds to modulate this critical biochemical route. The development of inhibitors based on the this compound scaffold for this target remains an area of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering specific insights into the hydrogen, carbon, and phosphorus atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to map the hydrogen environment of the molecule. The spectrum confirms the presence of the ethoxy and aminopropyl groups. thermofisher.com The ethyl groups on the phosphonate ester typically show a characteristic triplet for the terminal methyl (–CH₃) protons and a multiplet for the methylene (B1212753) (–O–CH₂) protons, which is further split by the phosphorus atom. The propyl chain attached to the phosphorus atom and the terminal amino group displays distinct signals corresponding to the different methylene groups (–P–CH₂–, –CH₂–CH₂–, and –CH₂–N). The chemical shifts and coupling constants observed in the ¹H NMR spectrum are crucial for confirming the connectivity of the molecule's backbone. thermofisher.comfishersci.com

Table 1: Expected ¹H NMR Spectral Data for this compound Data is illustrative and based on typical values for similar structures.

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Ethoxy –CH₃ ~1.3 Triplet (t)
Propyl –CH₂–CH₂–CH₂– ~1.8 Multiplet (m)
Propyl P–CH₂– ~1.9 Multiplet (m)
Propyl –CH₂–NH₂ ~2.8 Triplet (t)
Ethoxy –O–CH₂– ~4.1 Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides essential information about the carbon skeleton of the compound. nih.gov Each unique carbon atom in this compound produces a distinct signal, allowing for the complete characterization of the carbon backbone. The spectrum would show signals for the two carbons of the ethoxy groups and the three carbons of the propyl chain. The carbon atom directly bonded to the phosphorus (P-CH₂) exhibits a characteristic splitting due to coupling with the phosphorus nucleus (¹JC-P). This technique is vital for confirming the integrity of the alkyl chains and their attachment to the phosphonate group. nih.gov

Table 2: Expected ¹³C NMR Spectral Data for this compound Data is illustrative and based on typical values for similar structures.

Carbon Atom Expected Chemical Shift (δ, ppm) Expected P-C Coupling
Ethoxy –CH₃ ~16 Present
Propyl –CH₂–CH₂–CH₂– ~23 Present
Propyl P–CH₂– ~25 Present (Large ¹JC-P)
Propyl –CH₂–NH₂ ~42 Present

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly specific technique for analyzing organophosphorus compounds. It provides a single, distinct signal for the phosphorus atom in the phosphonate group of this compound. The chemical shift of this signal is characteristic of a pentavalent phosphorus atom in a phosphonate ester environment. wiley-vch.de This analysis is crucial for confirming the presence and chemical state of the phosphorus center, distinguishing it from other phosphorus-containing functional groups. wiley-vch.dersc.org The ³¹P NMR spectrum is often proton-decoupled to simplify the signal to a singlet, whose chemical shift provides direct evidence of the phosphonate moiety.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are workhorse techniques in modern analytical chemistry for separating and identifying compounds in a mixture. nih.govgoogleapis.com In the context of this compound, LC-MS is used to verify the purity of a sample by separating the target compound from any starting materials, byproducts, or degradation products. researchgate.net The liquid chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the positive identification of this compound based on its molecular weight. UPLC, a high-resolution version of LC, offers faster analysis times and better separation efficiency, making it suitable for high-throughput screening and detailed purity assessments. nih.govmetabolomexchange.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion, often to within a few parts per million (ppm). google.comresearchgate.net For this compound (molecular formula C₇H₁₈NO₃P), HRMS can determine its monoisotopic mass with high precision. uni.lu This accurate mass measurement allows for the unambiguous determination of the compound's elemental formula, providing definitive confirmation of its identity. nih.govmdpi.comunimi.it HRMS is particularly valuable in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for this compound Adducts

Adduct Molecular Formula Predicted m/z
[M+H]⁺ C₇H₁₉NO₃P⁺ 196.1097
[M+Na]⁺ C₇H₁₈NNaO₃P⁺ 218.0917
[M-H]⁻ C₇H₁₇NO₃P⁻ 194.0952

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. By measuring the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural components. The IR spectrum reveals characteristic vibrations of the molecule's bonds, providing a molecular fingerprint.

In the analysis of aminophosphonates, specific regions of the IR spectrum are of particular interest. The presence of the primary amine (N-H) group is typically confirmed by stretching vibrations in the region of 3300-3500 cm⁻¹. The phosphoryl group (P=O) exhibits a strong absorption band, which is one of the most characteristic peaks for phosphonates, generally appearing in the 1200-1260 cm⁻¹ range. mdpi.combiomedres.us Furthermore, the P-O-C (ester) linkages produce strong, characteristic absorption bands, often observed between 1000 cm⁻¹ and 1100 cm⁻¹. mdpi.com The presence of C-H bonds from the propyl and ethyl groups is evidenced by stretching vibrations typically found around 2850-2960 cm⁻¹. biomedres.us

These spectral signatures collectively allow for the unambiguous identification of the compound's core functional groups.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Source(s)
Amine (N-H) Stretch 3290 - 3450 biomedres.us
Alkane (C-H) Stretch 2850 - 2960 biomedres.us
Phosphoryl (P=O) Stretch 1205 - 1240 mdpi.combiomedres.us

Other Advanced Analytical Methods

Beyond IR spectroscopy, a variety of other analytical techniques are employed to provide a comprehensive characterization of this compound, from assessing its purity to analyzing its structure at the atomic level.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for isolating it from reaction mixtures. Research has demonstrated successful analysis using reverse-phase (RP) HPLC methods.

One established method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. This approach effectively separates the compound, allowing for its quantification and the assessment of any impurities. For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. The purity of commercially available this compound is often specified as ≥95%. fishersci.pt This level of purity is critical for ensuring reproducible results in subsequent research applications, such as surface modification or further chemical synthesis. The scalability of this HPLC method also makes it suitable for preparative separations to isolate impurities.

Table 2: HPLC Purity Assessment Summary

Parameter Details Source(s)
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Mode Reverse Phase (RP)
Stationary Phase Newcrom R1 Column
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Stated Purity ≥95% fishersci.pt

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique involves directing X-rays at a sample and analyzing the resulting diffraction pattern to deduce the crystal lattice parameters (unit cell dimensions) and space group.

While this compound exists as a liquid at standard temperature and pressure, XRD analysis would be indispensable for characterizing it in a solid, crystalline form. fishersci.pt Such a form could be achieved through the synthesis of a salt derivative or a co-crystal. For related aminophosphonate complexes that have been crystallized, single-crystal XRD has been used to precisely determine their molecular structures and intermolecular interactions, such as hydrogen bonding networks. grafiati.com The structural data obtained from XRD, including bond lengths and angles, provides fundamental insights that are crucial for understanding the compound's chemical behavior and for molecular modeling studies.

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to visualize the topography of surfaces at the nanoscale. researchgate.netcmu.edu It is particularly valuable for studying self-assembled monolayers (SAMs) formed by phosphonic acids or their esters on various substrates. nih.govnih.gov

In the context of this compound, AFM would be employed to characterize the morphology of a substrate surface after the compound has been anchored to it. The AFM tip scans the surface, detecting forces between the tip and the sample to generate a three-dimensional map. researchgate.net Research on similar alkylphosphonic acids on aluminum oxide and silicon surfaces has shown that AFM can reveal the uniformity and completeness of the monolayer coverage. nih.govprinceton.edu Key parameters derived from AFM analysis include surface roughness (often reported as root-mean-square, or rms, roughness) and the identification of domains, defects, or aggregates within the film. princeton.edu These morphological details are critical for applications where a smooth, well-ordered surface is required.

UV-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to identify the presence of chromophores—parts of a molecule that absorb light.

This compound, being a simple aliphatic amine and phosphonate ester, lacks a significant chromophore in its structure. Consequently, it is not expected to exhibit strong absorption in the visible or near-UV (200-800 nm) range and would appear transparent. researchgate.net Any observed absorption would likely occur in the far-UV region (below 200 nm). Studies on related compounds confirm this; for instance, aminopropyl-functionalized silica nanoparticles only show significant UV absorption after a chromophore, such as a naphthoquinone moiety, is chemically attached. researchgate.netutupub.fi Therefore, UV/Vis spectroscopy is primarily used to confirm the successful attachment of this compound to a light-absorbing molecule or material by observing the appearance of new absorption bands.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. acs.orgethz.ch It is an essential tool for verifying the successful grafting of this compound onto a substrate.

XPS works by irradiating a surface with X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment. For a surface modified with this compound, XPS survey scans would confirm the presence of Carbon (C), Oxygen (O), Nitrogen (N), and Phosphorus (P). High-resolution scans of the specific elemental peaks provide chemical state information. For example, the P 2p peak at a binding energy of approximately 133 eV is characteristic of a phosphonate group covalently bonded to a metal oxide surface (e.g., P-O-metal linkage). researchgate.net The N 1s peak around 400 eV would confirm the presence of the amine group. acs.org XPS provides quantitative data on surface elemental ratios, confirming the molecular integrity of the anchored compound. utupub.fiacs.org

Table 3: Typical XPS Binding Energies for Surface-Bound Aminophosphonates

Element Orbital Approximate Binding Energy (eV) Inferred Chemical State Source(s)
P 2p 133.0 - 133.4 C-P O(OR)₂ / C-P O(O-M)₂ acs.org
N 1s ~400.5 C-N H₂ acs.org
C 1s ~284.2 C -C, C -H, C -N acs.org

Spectroscopic and Analytical Characterization in Academic Research

Scanning Electron Microscopy (SEM) is a powerful technique utilized to investigate the surface topography and morphology of materials. In the context of this compound, SEM is often employed to observe the changes in the structure of a material after modification with this compound.

Similarly, when Diethyl bis(2-hydroxyethyl)aminomethylphosphonate, a related compound, is used as a flame retardant in epoxy resins, SEM is applied to analyze the char layer formed after combustion. The morphology of this char layer, as observed by SEM, provides crucial insights into the flame retardant mechanism, indicating how the phosphonate (B1237965) contributes to the formation of a protective, insulating barrier. acs.org

In another study, magnetic mesoporous silica (B1680970) nanoparticles were modified with a phosphonate-functionalized ionic liquid derived from a diethyl phosphonate precursor. nih.gov Both Transmission Electron Microscopy (TEM) and SEM were employed to monitor the morphological changes of the magnetic spheres, confirming the successful coating and modification of the nanoparticles. nih.gov The SEM images, in conjunction with TEM, revealed an increase in the size of the nanoparticles after being coated with the mesoporous silica layer, which was subsequently functionalized. nih.gov

These applications of SEM underscore its importance in visually confirming the structural integrity and modified surface characteristics of materials incorporating phosphonate compounds.

Energy Dispersive X-ray Analysis (EDX), often used in conjunction with SEM, provides qualitative and semi-quantitative information about the elemental composition of a sample. This technique is instrumental in verifying the presence of this compound in a modified material by detecting the characteristic X-rays emitted from the phosphorus atom.

In the synthesis of phosphonate-functionalized nanocomposites, EDX analysis is a key step in confirming the successful fabrication of the material. acs.org For example, the presence of phosphorus (P), alongside other elements like silicon (Si) and titanium (Ti) in the EDX spectrum of a modified graphene@mesoporous silica nanocomposite, serves as direct evidence of the successful immobilization of the phosphonate group. acs.org

The table below summarizes the elemental composition data obtained from EDX analysis in a study where a graphene@mesoporous silica nanocomposite was functionalized.

ElementSignal
CPresent
OPresent
SiPresent
NPresent
PPresent
BrPresent
SPresent
TiPresent

This table is illustrative of typical elements detected in such a functionalized nanocomposite. acs.org

Furthermore, in research focused on bridged triazine compounds synthesized from triethyl phosphite (B83602) (a precursor to phosphonates), EDX was used to analyze the chemical composition of the char residue after oxidative thermal decomposition. researchgate.net The analysis confirmed the presence of phosphorus- and nitrogen-enriched species in the char, indicating their role in the condensed phase flame retardant mechanism. researchgate.net This elemental information is critical for understanding how the phosphonate contributes to the material's properties.

These examples highlight the indispensable role of EDX in confirming the elemental makeup of complex materials, thereby validating the successful incorporation of phosphonate functionalities.

Computational and Theoretical Studies of Diethyl 3 Aminopropyl Phosphonate

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein or enzyme. These studies are crucial for drug discovery and understanding biological processes.

Molecular docking studies have been instrumental in designing inhibitors based on the aminophosphonate scaffold. For instance, in the design of inhibitors for the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in bacteria and parasites, docking studies were used to link metal-binding groups to α-aminophosphonates, including structures related to Diethyl (3-aminopropyl)phosphonate. rsc.org These studies predicted that the phosphonate (B1237965) group interacts with polar amino acid residues through hydrogen bonds, while lipophilic groups attached to the carbon alpha to the phosphonate can occupy specific hydrophobic pockets in the enzyme's active site. rsc.org

In studies targeting Plasmodium falciparum, the causative agent of malaria, N2′-branched acyclic nucleoside phosphonates were designed as potential inhibitors of the enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT). researchgate.net this compound was used as a key reagent in the synthesis of these inhibitors. researchgate.net The designed compounds were evaluated as low micromolar inhibitors, and computational studies helped to understand the effect of different chemical groups on the inhibition constants and the selectivity for the parasite enzyme over the human equivalent. researchgate.net

Similarly, molecular modeling has been used to understand the binding of aminophosphonates to GABAA-ρ1 receptors. nih.gov These studies help elucidate the structure-activity relationships that govern the antagonist activity of these compounds. nih.gov Docking simulations can predict the geometry of metal coordination bonds, which can be critical for inhibitory potency. For example, a change in the orientation, or "flipping," of an aromatic ring attached to the aminophosphonate backbone was predicted to alter the O-metal bond distances, potentially explaining a significant decrease in inhibitory activity. rsc.org

Table 1: Predicted Binding Interactions and Properties from Docking Studies

Target Enzyme Predicted Interaction Key Finding Reference
DXR Phosphonate group forms H-bonds; lipophilic R₁ group occupies hydrophobic pocket A. Metal chelation by the phosphonic acid functionality is possible and influences binding energy. rsc.org
PfHGXPRT Inhibition by N2'-branched acyclic nucleoside phosphonates. Additional phosphonate groups in a second aliphatic linker resulted in low micromolar inhibition. researchgate.net
GABAA-ρ1 Receptor Binding to the antagonist binding site. Used to contextualize structure-activity relationships of antagonists. nih.gov

The three-dimensional shape (conformation) and flexibility of this compound and its derivatives are critical for their interaction with biological targets. Conformational analysis is often performed using a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. researchgate.net

Detailed NMR studies, including the analysis of vicinal H-H, H-P, and C-P coupling constants, along with Nuclear Overhauser Effect (NOE) signals, have been used to establish the relative configuration and preferred conformation of cyclic phosphonates. researchgate.net For example, the magnitude of the J-coupling constants can provide information about the dihedral angles within the molecule, allowing for the determination of the puckering of a ring system and the orientation of substituents. researchgate.net In docking studies, the propyl linker of the aminophosphonate is predicted to adopt specific conformations to properly position the functional groups within the binding site. rsc.org The flexibility of linkers is considered a beneficial feature, as it allows the molecule to more easily change its conformation to efficiently bind to a target. acs.org

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can predict molecular geometries, charge distributions, and spectroscopic properties, and provide insights into reaction mechanisms. science.gov

For a series of aminophosphonates, DFT calculations have been used to determine their acid dissociation constants (pKa values). The results showed good agreement between the experimentally determined pKa values and those calculated by quantum mechanical methods. science.gov These calculations also revealed that for related compounds with multiple nitrogen atoms, protonation occurs preferentially at a specific site. science.gov Furthermore, quantum-chemical calculations have been employed to compare the energetic differences between various isomeric complexes of aminophosphonates with metal ions, providing insights into their stability. science.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of the this compound molecule, researchers can identify key features responsible for its effects.

Several studies have synthesized libraries of aminophosphonate derivatives to probe these relationships. rsc.orgmdpi.com In the development of DXR inhibitors, various α-aminophosphonates were synthesized with different R₁ substituents. rsc.org It was found that attaching lipophilic aromatic rings, such as phenyl or naphthyl groups, could occupy a hydrophobic pocket in the enzyme, a feature that was anticipated by molecular docking. rsc.org However, SAR studies also revealed subtleties not captured by docking alone; for instance, a compound with a phenyl ring was significantly less potent than one with a naphthyl ring, despite having a more favorable predicted binding energy. This discrepancy was attributed to a different binding geometry that resulted in less effective metal chelation. rsc.org

In another study, novel cyclic α-aminophosphonates were synthesized and tested for antibacterial activity. biomedres.us A comparison between derivatives showed that the nature of the substituent on the amino group significantly impacted efficacy against multidrug-resistant bacteria like Klebsiella pneumoniae and E. coli. biomedres.us Specifically, a derivative containing a quinoline (B57606) moiety attached via the aminopropyl linker was found to be the most active against the tested pathogens, highlighting the importance of this structural modification. biomedres.us

Table 2: Structure-Activity Relationship of DXR Inhibitors Based on the α-Aminophosphonate Scaffold

Compound ID R₁ Group IC₅₀ (μM) Predicted Binding Energy (kcal/mol) Reference
22a Phenyl 16.9 -72.4 rsc.org
22b Naphthyl 0.3 -68.9 rsc.org

Modeling of Interactions with Biological and Material Interfaces

The phosphonate group is a versatile functional group that can interact strongly with a variety of surfaces, from biological interfaces like bone to inorganic materials like metal oxides.

Phosphonic acids are known to be effective for bone targeting due to their structural similarity to phosphates and their ability to chelate calcium ions present in hydroxyapatite (B223615), the primary mineral component of bone. science.govmdpi.com Preliminary studies on related phosphinylphosphonate compounds have been conducted to assess their affinity for hydroxyapatite to ensure that they have a lower bone affinity compared to bisphosphonates, which are designed specifically for bone targeting. mdpi.com

In materials science, the phosphonate group is widely used as an anchor to modify surfaces. researchgate.net Aminophosphonates can form robust self-assembled monolayers (SAMs) on metal oxide surfaces like titanium and its alloys. google.comresearchgate.net These phosphonate-based SAMs are often more stable than those formed from siloxanes, particularly under physiological or alkaline conditions, as they are more resistant to hydrolysis. google.comresearchgate.net This stability makes them suitable for creating antimicrobial coatings on medical implants and other metal surfaces. google.com

Furthermore, derivatives of this compound have been used to functionalize nanomaterials. For example, diethyl (3-bromopropyl) phosphonate, a related precursor, was used to quaternize aminated, graphene-coated mesoporous silica (B1680970). acs.org The resulting material, featuring a phosphonate-functionalized ionic liquid linker, was used to immobilize titanium ions. This nanocomposite demonstrated enhanced performance for the selective enrichment of phosphorylated peptides from complex biological samples, with the phosphonate groups acting as efficient chelators for the metal ions. acs.org

Q & A

Q. What are the standard laboratory synthesis protocols for Diethyl (3-aminopropyl)phosphonate?

this compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. A common approach involves reacting 3-aminopropanol with diethyl phosphonate derivatives under acidic or catalytic conditions. For example, the McKenna procedure (using bromotrimethylsilane followed by methanolysis) is effective for dealkylating phosphonate esters to generate reactive intermediates . Precise temperature control (0–25°C) and anhydrous conditions are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

This compound is classified as harmful if swallowed (H302) and may cause skin/eye irritation (Category 2). Researchers must:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation risks.
  • Avoid dust generation; employ local exhaust ventilation during transfers.
  • Store in a cool, dry, well-ventilated area away from oxidizers.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How is the purity of this compound validated in research settings?

Purity is assessed using chromatographic (HPLC, GC) and spectroscopic methods. Thin-layer chromatography (TLC) with phosphomolybdic acid staining provides rapid qualitative analysis. Quantitative validation employs 31P NMR spectroscopy , where a single peak in the δ +20–30 ppm range confirms purity, and integration quantifies residual solvents or byproducts .

Advanced Research Questions

Q. How can 31P NMR spectroscopy resolve structural ambiguities in this compound derivatives?

31P NMR is indispensable for distinguishing oxidation states and bonding environments. For example:

  • Phosphonate esters resonate at δ +20–30 ppm.
  • Phosphonic acids shift upfield to δ +10–20 ppm.
  • Coupling constants (e.g., 2JPH^2J_{PH}) reveal substituent effects: electron-withdrawing groups (e.g., -NH2) deshield phosphorus, shifting signals downfield. Multiplicity analysis (e.g., doublets from P-O-CH2 couplings) confirms substitution patterns . Contradictions in data (e.g., unexpected splitting) may indicate incomplete reactions or stereochemical anomalies, requiring cross-validation with 1H^1H/13C^13C NMR or mass spectrometry.

Q. What strategies optimize reaction yields in synthesizing this compound-based ligands?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in phosphorylation reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) accelerate aminopropyl group incorporation.
  • Stoichiometric control : A 1.2:1 molar ratio of 3-aminopropanol to diethyl phosphonate minimizes unreacted starting material.
  • Temperature gradients : Stepwise heating (25°C → 60°C) mitigates exothermic side reactions. Post-reaction quenching with ice-water improves isolation efficiency .

Q. How should researchers address discrepancies in spectroscopic data for reaction intermediates?

Discrepancies (e.g., NMR peak splitting inconsistent with expected coupling) require:

Multi-technique validation : Cross-check 31P NMR with IR (P=O stretch ~1250 cm⁻¹) and HRMS.

Computational modeling : Density functional theory (DFT) predicts chemical shifts and coupling constants for proposed structures.

Controlled experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts. For example, trace moisture may hydrolyze phosphonate esters to phosphonic acids, altering NMR profiles .

Q. What mechanisms explain the reactivity of this compound in organometallic catalysis?

The aminopropyl group acts as a bifunctional ligand, coordinating metals via both the amine and phosphonate oxygen. In palladium-catalyzed cross-couplings:

  • The phosphonate stabilizes Pd(0) intermediates, accelerating oxidative addition.
  • The amine facilitates proton transfer during reductive elimination.
    Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps, while X-ray crystallography confirms coordination geometries . Competing pathways (e.g., ligand decomposition) are monitored via in situ 31P NMR .

Methodological Considerations

Q. Experimental Design for Kinetic Studies

  • Use pseudo-first-order conditions with excess phosphonate to isolate metal-ligand interaction rates.
  • Quench aliquots at timed intervals and analyze via ICP-MS for metal leaching.

Q. Data Contradiction Analysis

  • Case example : Discrepant yields in scaled-up syntheses may arise from inadequate mixing or thermal gradients. Use reaction calorimetry to map exothermicity and adjust stirring rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.